N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide
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Overview
Description
N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide is a complex organic compound that features a combination of indole, benzamide, and cyclohexylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Cyclohexylamino Group: The cyclohexylamino group can be introduced via nucleophilic substitution reactions, where cyclohexylamine reacts with an appropriate electrophilic intermediate.
Thioether Formation: The thioether linkage is formed by reacting the indole derivative with a thiol compound under basic conditions.
Benzamide Formation: The final step involves the coupling of the difluorobenzoyl chloride with the intermediate product to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorobenzamide moiety can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Material Science: It can be utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, either by inhibition or activation. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine.
N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-dimethylbenzamide: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of the difluorobenzamide moiety in N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. The fluorine atoms can also influence the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F2N3O2S/c26-19-10-6-11-20(27)24(19)25(32)28-13-14-30-15-22(18-9-4-5-12-21(18)30)33-16-23(31)29-17-7-2-1-3-8-17/h4-6,9-12,15,17H,1-3,7-8,13-14,16H2,(H,28,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYBNKQVOBMOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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